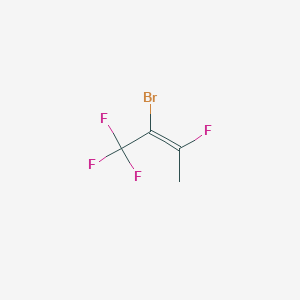

2-Bromo-1,1,1,3-tetrafluorobut-2-ene

描述

Nuclear Magnetic Resonance (NMR) Spectral Analysis

NMR spectroscopy provides critical insights into the compound’s structure:

- ¹H NMR : The vinylic proton (H-3) adjacent to the double bond appears as a singlet at δ 5.8–6.2 ppm due to deshielding by electronegative groups. Protons on carbon 4 (CH₂F) split into a doublet of doublets (δ 4.7–5.1 ppm , J = 18–22 Hz) .

- ¹³C NMR : Carbons bonded to halogens show distinct shifts:

- ¹⁹F NMR : Three equivalent fluorines at C-1 resonate at δ -65 to -70 ppm , while the fluorine at C-3 appears at δ -55 to -60 ppm .

Infrared (IR) Absorption Spectroscopy

IR spectra identify functional groups through characteristic stretches:

- C-F stretches : Strong absorptions at 1000–1300 cm⁻¹ (asymmetric) and 1100–1200 cm⁻¹ (symmetric) .

- C-Br stretch : Medium intensity peak near 550–600 cm⁻¹ .

- C=C stretch : Weak absorption at 1600–1680 cm⁻¹ .

| IR Band (cm⁻¹) | Assignment | Source |

|---|---|---|

| 550–600 | C-Br stretch | |

| 1000–1300 | C-F asymmetric stretch | |

| 1600–1680 | C=C stretch |

Mass Spectrometric Fragmentation Patterns

Mass spectrometry reveals the molecular ion peak at m/z 206.96 (M⁺), with key fragments arising from halogen loss and C-F bond cleavage:

- M⁺ - Br : Peak at m/z 127 (C₄H₃F₄⁺) .

- M⁺ - F : Peaks at m/z 187 (C₄H₃BrF₃⁺) and m/z 168 (C₄H₃BrF₂⁺) .

- Base peak : m/z 69 (CF₃⁺) due to trifluoromethyl group stability .

| Fragment (m/z) | Assignment | Source |

|---|---|---|

| 206.96 | Molecular ion (M⁺) | |

| 127 | M⁺ - Br | |

| 69 | CF₃⁺ |

属性

IUPAC Name |

2-bromo-1,1,1,3-tetrafluorobut-2-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrF4/c1-2(6)3(5)4(7,8)9/h1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKOFAKWMUSOSRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C(F)(F)F)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrF4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60694161 | |

| Record name | 2-Bromo-1,1,1,3-tetrafluorobut-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933668-39-4 | |

| Record name | 2-Bromo-1,1,1,3-tetrafluoro-2-butene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=933668-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1,1,1,3-tetrafluorobut-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Starting Material

- 4-Bromo-3,3,4,4-tetrafluorobut-1-ene is commercially available and serves as the substrate for zinc insertion.

Zinc Insertion Reaction

- The key step is the insertion of a zinc–silver couple into the CF2–Br bond of the starting material.

- This reaction is typically conducted in polar aprotic solvents such as N,N-dimethylformamide (DMF) at low temperature (0 °C) for approximately 0.5 hours.

- The reaction produces (1,1,2,2-tetrafluorobut-3-en-1-yl)zinc bromide, a thermally stable organozinc reagent.

Reaction Conditions Summary (from Table 1 in source)

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) (NMR) | Notes |

|---|---|---|---|---|---|

| 1 | DMF | 0 | 0.5 | ~50 | Standard condition |

| 2 | DMA | 0 | 0.5 | 58 | Optimal yield |

| 3 | DMPU | 0 | 0.5 | 22 | Lower yield |

| 4 | NMP | 0 | 0.5 | 40 | Moderate yield |

| 5 | THF | 25 | 0.5 | 0 | No reaction |

| 6 | THF | 40 | 0.5 | 75 | Improved yield at elevated T |

Subsequent Applications and Cross-Coupling

- The organozinc reagent can be transmetallated to copper species.

- Copper-mediated cross-coupling with aromatic iodides or acyl chlorides produces a broad range of tetrafluoroethylene-containing organic molecules in good to excellent yields.

- This method offers a practical synthetic tool for installing CF2CF2 fragments, overcoming limitations of other methods that use hazardous or unstable reagents.

Research Findings and Advantages

- The zinc insertion method avoids the use of environmentally problematic starting materials such as 1,2-dibromotetrafluoroethane (Halon-2402) and explosive tetrafluoroethylene gas.

- The organozinc intermediate is more thermally stable compared to other polyfluoroalkylmetal species.

- The reaction conditions are mild and amenable to scale-up.

- The method provides a versatile platform for further functionalization, including reductive couplings and palladium-catalyzed cross-couplings.

Summary Table of Preparation Method

| Aspect | Details |

|---|---|

| Starting Material | 4-Bromo-3,3,4,4-tetrafluorobut-1-ene |

| Key Reagent | Zinc–silver couple |

| Solvent | DMF, DMA preferred; THF with heating |

| Temperature | 0 °C (optimal in DMF/DMA); 40 °C in THF |

| Reaction Time | ~0.5 hours |

| Product | (1,1,2,2-Tetrafluorobut-3-en-1-yl)zinc bromide (organozinc reagent) |

| Stability | Thermally stable; storable >1.5 years at 4 °C |

| Further Use | Transmetallation to copper species; cross-coupling with aryl iodides or acyl chlorides |

| Yield Range | 22–75% (depending on solvent and temperature) |

| Environmental & Safety Notes | Avoids ozone-depleting or explosive reagents; mild conditions |

化学反应分析

Types of Reactions

2-Bromo-1,1,1,3-tetrafluorobut-2-ene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide, alkoxide, or amine groups.

Addition Reactions: The double bond in the butene backbone can participate in addition reactions with electrophiles or nucleophiles.

Elimination Reactions: Under basic conditions, elimination of hydrogen bromide can occur, leading to the formation of tetrafluorobutadiene.

Common Reagents and Conditions

Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Addition: Hydrogen halides (e.g., HCl, HBr) or halogens (e.g., Cl2, Br2) in non-polar solvents.

Elimination: Strong bases such as sodium hydride (NaH) or potassium tert-butoxide in aprotic solvents.

Major Products

Substitution: Formation of 2-hydroxy-1,1,1,3-tetrafluorobut-2-ene or 2-amino-1,1,1,3-tetrafluorobut-2-ene.

Addition: Formation of 2,3-dibromo-1,1,1,3-tetrafluorobutane.

Elimination: Formation of 1,1,1,3-tetrafluorobutadiene.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C4H3BrF4

- Molecular Weight : 206.964 g/mol

- CAS Number : [Not provided in the search results]

- Physical State : Typically a colorless liquid.

The presence of bromine and fluorine atoms in its structure imparts unique reactivity and stability, making it suitable for diverse applications.

Synthetic Chemistry

2-Bromo-1,1,1,3-tetrafluorobut-2-ene is utilized as a versatile building block in organic synthesis. Its functional groups allow for various transformations that can lead to the creation of more complex molecules.

- Fluorinated Compounds Synthesis : The compound is a precursor for synthesizing other fluorinated organic compounds. Its reactivity can be harnessed to introduce fluorine into different molecular frameworks, enhancing biological activity and material properties .

Material Science

The compound is also explored in the development of functional materials:

- Liquid Crystals : Due to its unique fluorinated structure, this compound can be incorporated into liquid crystal formulations. Fluorinated liquid crystals exhibit improved thermal stability and electro-optical properties compared to their non-fluorinated counterparts .

- Light-emitting Materials : Research indicates potential applications in photoluminescent materials. The incorporation of this compound can enhance the photophysical properties of light-emitting devices .

Biological Applications

The biological activity of fluorinated compounds is well-documented. This compound can serve as a precursor for biologically active molecules:

- Fluorinated Sugars : Transformations involving this compound have been reported to yield fluorinated sugar derivatives with potential applications in medicinal chemistry .

Case Study 1: Synthesis of Fluorinated Sugars

A study demonstrated the use of this compound in synthesizing fluorinated sugars through selective functionalization reactions. These sugars displayed enhanced metabolic stability and potential therapeutic benefits .

Case Study 2: Development of Liquid Crystals

In another research project, the incorporation of this compound into liquid crystal matrices led to the development of materials with superior thermal and electro-optical characteristics. These advancements could pave the way for better display technologies and sensors .

作用机制

The mechanism by which 2-Bromo-1,1,1,3-tetrafluorobut-2-ene exerts its effects depends on the specific reaction or application. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In addition reactions, the double bond provides a site for electrophilic or nucleophilic attack, leading to the formation of new bonds.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Isomers with Identical Molecular Formulas

Three compounds share the molecular formula C₄H₃BrF₄ but differ in substituent positions, leading to distinct physicochemical properties:

Key Observations:

- Steric Effects : The position of bromine (terminal vs. internal) influences reactivity. For example, terminal bromine (as in 1-Bromo-2,4,4,4-tetrafluorobut-1-ene) may enhance susceptibility to elimination reactions.

- Dipole Moments : Asymmetric fluorine distribution (e.g., three fluorines at C1 in this compound) creates stronger localized polarity compared to symmetric analogs like 4-Bromo-3,3,4,4-tetrafluoro-1-butene.

Comparison with Higher Fluorination Analogues

The compound 2-Bromo-1,1,1,4,4,4-hexafluorobut-2-ene (CAS RN: 400-41-9) differs significantly due to its six fluorine atoms (three at C1 and three at C4). Its molecular formula is C₄HBrF₆ , with a molecular weight of 242.95 g/mol .

| Property | This compound | 2-Bromo-1,1,1,4,4,4-hexafluorobut-2-ene |

|---|---|---|

| Fluorine Count | 4 | 6 |

| Molecular Weight (g/mol) | 206.96 | 242.95 |

| Boiling Point* | Likely lower | Higher due to increased fluorine content |

*Predicted based on fluorine’s electron-withdrawing effects and molecular mass.

Key Observations:

生物活性

2-Bromo-1,1,1,3-tetrafluorobut-2-ene is an organofluorine compound characterized by its unique combination of bromine and multiple fluorine atoms. This distinct structure imparts unique reactivity and stability, making it a subject of interest in various fields, including medicinal chemistry and materials science. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological implications, and relevant case studies.

Molecular Formula : C4H3BrF4

Molecular Weight : 202.97 g/mol

CAS Number : 933668-39-4

The presence of both bromine and fluorine atoms in the compound allows for diverse chemical reactions, including substitution and addition reactions. These properties are crucial for its application in organic synthesis and medicinal chemistry.

The biological activity of this compound can be attributed to several mechanisms:

- Substitution Reactions : The bromine atom can be replaced by nucleophiles in various biological systems.

- Addition Reactions : The double bond in the butene backbone can react with electrophiles or nucleophiles, leading to new chemical entities that may exhibit biological activity.

These mechanisms facilitate interactions with biological targets such as enzymes and receptors.

Biological Activity Overview

The biological activities of this compound have been evaluated in several studies. The following table summarizes key findings regarding its biological effects:

| Activity Type | Effect | Reference |

|---|---|---|

| Neurotransmitter Uptake | Inhibition of dopamine transporter (DAT) and norepinephrine transporter (NET) | |

| Antiparasitic Activity | Potential efficacy against Trypanosoma cruzi | |

| Cytotoxicity | Evaluated across various cell lines |

Neurochemical Profiles

Research indicates that this compound exhibits significant inhibition of neurotransmitter uptake at DAT and NET. This inhibition is associated with increased locomotor activity in animal models, suggesting potential stimulant-like effects. Such properties may have implications for treating neuropsychiatric disorders.

Antiparasitic Evaluation

A study investigating the antiparasitic potential of fluorinated compounds highlighted the efficacy of related compounds against T. cruzi. In vitro assays demonstrated a notable reduction in parasitemia when treated with structurally similar fluorinated phenethylamines. This suggests that structural modifications could enhance antiparasitic activity.

Pharmacological Implications

The biological activities exhibited by this compound suggest potential applications in various therapeutic areas:

- Psychostimulant Use : Due to its interaction with neurotransmitter systems, it may be explored for treating conditions such as ADHD or depression.

- Antiparasitic Drug Development : The observed efficacy against parasitic infections opens avenues for developing new treatments for diseases like Chagas disease and leishmaniasis.

Case Studies

Several studies have investigated the biological activities of similar compounds:

- Neurochemical Studies : Research on related fluorinated compounds has shown varying degrees of neurotransmitter uptake inhibition. For instance, compounds with similar structures demonstrated significant effects on DAT and NET inhibition.

- Antiparasitic Studies : Investigations into fluorinated phenethylamines indicated promising results against T. cruzi, supporting further exploration into their therapeutic potential.

常见问题

Q. What are the recommended synthetic routes for 2-bromo-1,1,1,3-tetrafluorobut-2-ene, and how do reaction conditions influence yield?

The compound can be synthesized via halogenation of tetrafluorobutene precursors or elimination reactions. For example, bromine addition to 1,1,1,3-tetrafluorobut-2-ene under controlled temperature (0–5°C) in inert solvents (e.g., dichloromethane) minimizes side reactions like polymerization . Yield optimization requires precise stoichiometric control of brominating agents (e.g., NBS or Br₂) and monitoring via GC-MS to track intermediates .

Q. What analytical techniques are most effective for characterizing this compound?

- NMR : <sup>19</sup>F NMR is critical for resolving fluorine environments; chemical shifts between -70 to -120 ppm indicate CF₃ and CF groups .

- GC-MS : Confirms molecular ion peaks (m/z ~212 for C₄H₃BrF₄) and fragmentation patterns (e.g., loss of Br or F substituents) .

- IR Spectroscopy : Stretching frequencies for C-Br (~550 cm⁻¹) and C-F (~1150 cm⁻¹) validate functional groups .

Q. How can impurities in synthesized this compound be identified and removed?

Common impurities include unreacted tetrafluorobutene or brominated byproducts. Purity ≥97% is achievable via fractional distillation (BP ~85–90°C under reduced pressure) or preparative HPLC using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in Diels-Alder reactions?

The electron-withdrawing CF₃ group activates the dienophile by lowering the LUMO energy, favoring cycloaddition with electron-rich dienes. Regioselectivity is influenced by steric effects from the bulky CF₃ and Br substituents, as shown in computational studies comparing transition-state energies . Experimental validation via <sup>13</sup>C labeling or kinetic isotope effects is recommended .

Q. How do conflicting spectroscopic data for this compound arise, and how can they be resolved?

Discrepancies in <sup>1</sup>H NMR (e.g., splitting patterns) may stem from dynamic rotational isomerism of the C-Br bond. Variable-temperature NMR (VT-NMR) between -40°C and 25°C can freeze conformers, clarifying splitting . For mass spectra, high-resolution MS (HRMS) resolves isotopic clusters (e.g., <sup>79</sup>Br/<sup>81</sup>Br) and distinguishes from fluorinated fragments .

Q. What strategies mitigate thermal instability during reactions involving this compound?

Decomposition above 80°C releases HF and Br₂, detected via FTIR or gas-phase sensors. Stabilization methods include:

Q. How does the compound’s electronic structure influence its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

The Br atom acts as a leaving group, while fluorine substituents modulate electron density. Hammett studies show σₚ values for CF₃ (~0.54) enhance oxidative addition with Pd(0) catalysts. However, steric hindrance from CF₃ may reduce coupling efficiency, necessitating bulky ligands (e.g., SPhos) to accelerate transmetallation .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。